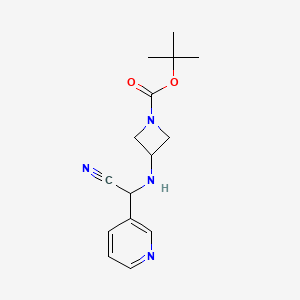
Tert-butyl 3-((cyano(pyridin-3-yl)methyl)amino)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-((cyano(pyridin-3-yl)methyl)amino)azetidine-1-carboxylate is a complex organic compound that features a unique azetidine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((cyano(pyridin-3-yl)methyl)amino)azetidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the aza-Michael addition, which is a powerful technique for constructing C–N bonds. This method is versatile and can be used to introduce various functional groups into the azetidine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-((cyano(pyridin-3-yl)methyl)amino)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
Tert-butyl 3-((cyano(pyridin-3-yl)methyl)amino)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which tert-butyl 3-((cyano(pyridin-3-yl)methyl)amino)azetidine-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved would depend on the specific application and target.
Propiedades
Fórmula molecular |
C15H20N4O2 |
|---|---|
Peso molecular |
288.34 g/mol |
Nombre IUPAC |
tert-butyl 3-[[cyano(pyridin-3-yl)methyl]amino]azetidine-1-carboxylate |
InChI |
InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)19-9-12(10-19)18-13(7-16)11-5-4-6-17-8-11/h4-6,8,12-13,18H,9-10H2,1-3H3 |
Clave InChI |
QVJNVBBNZKHRTF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)NC(C#N)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(((3AR,4S,6R,6aS)-6-(6-(((1S,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-2-(propylthio)-9H-purin-9-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14883679.png)

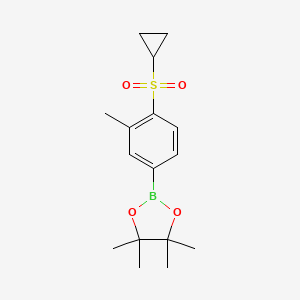
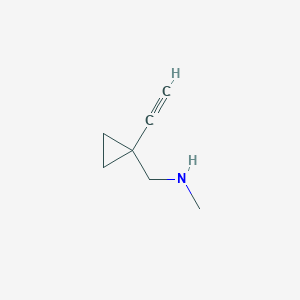

![2-[(2',3'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14883708.png)
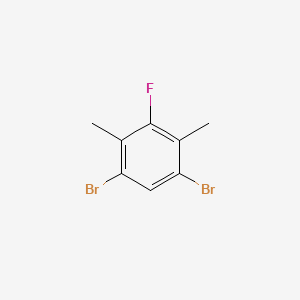
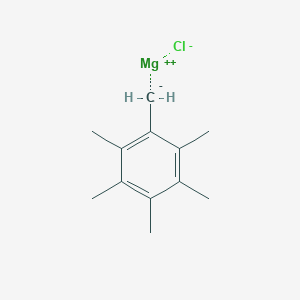
![2-[(cis-2-Pentenyloxy)methyl]phenylZinc bromide](/img/structure/B14883721.png)
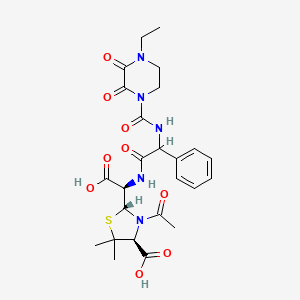

![7-Chloro-2-(thiophen-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14883744.png)
